CK2 抑制剂 10

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

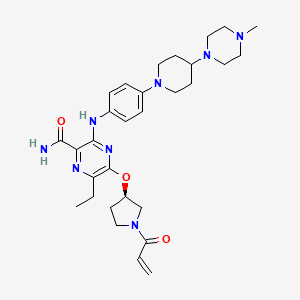

CK2 inhibitor 10 is a chemical compound designed to inhibit the activity of protein kinase CK2. Protein kinase CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. Overexpression of CK2 has been linked to several diseases, particularly cancer, making it a significant target for therapeutic intervention .

科学研究应用

CK2 抑制剂 10 具有广泛的科学研究应用,包括:

化学: 用作工具化合物来研究涉及 CK2 的生化途径并开发新的合成方法。

生物学: 用于基于细胞的分析,以研究 CK2 在细胞过程中的作用,例如细胞凋亡、细胞周期调控和信号转导。

医学: 探索作为治疗癌症和其他与 CK2 过度表达相关的疾病的潜在治疗剂。

作用机制

CK2 抑制剂 10 通过与蛋白激酶 CK2 的活性位点结合发挥作用,从而阻止其底物的磷酸化。这种抑制会破坏各种细胞通路,包括 PI3K-Akt 通路和 NFκB 通路,导致细胞增殖减少和细胞凋亡增加。 该化合物对 CK2 的选择性是通过其与酶活性位点的独特结合相互作用实现的 .

类似化合物:

CX4945: 另一种具有类似作用机制的有效 CK2 抑制剂。

DRB: 一种卤代化合物,通过与 CK2 的 ATP 结合位点结合来抑制 CK2。

This compound 的独特性: this compound 具有很高的 CK2 选择性,并且能够通过 ATP 竞争性和变构机制来抑制酶,这使得它独一无二。 这种双重作用模式增强了其效力并降低了脱靶效应的可能性,使其成为有希望的治疗开发候选药物 .

生化分析

Biochemical Properties

The “CK2 inhibitor 10” interacts with the protein kinase CK2, a serine/threonine protein kinase involved in many cellular processes such as gene expression, cell cycle progression, cell growth and differentiation . The compound acts as an inhibitor, affecting the activity of CK2 and thereby influencing the phosphorylation of hundreds of substrates .

Cellular Effects

The “CK2 inhibitor 10” has significant effects on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit PTEN activity, promoting the PI3K-Akt pathway, and also promotes the NFκB pathway by promoting IκB degradation .

Molecular Mechanism

The molecular mechanism of action of “CK2 inhibitor 10” involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the positively-charged substrate binding region of the enzyme through electrostatic interactions, triggering the dimerization of the enzyme which consequently is inactivated .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “CK2 inhibitor 10” have been observed to change over time

Dosage Effects in Animal Models

The effects of “CK2 inhibitor 10” vary with different dosages in animal models

Metabolic Pathways

The “CK2 inhibitor 10” is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

The “CK2 inhibitor 10” is transported and distributed within cells and tissues

准备方法

合成路线和反应条件: CK2 抑制剂 10 的合成通常涉及多个步骤,包括形成关键中间体及其随后的官能化合成中常用的试剂包括有机溶剂、催化剂和保护基团,以确保选择性反应 .

工业生产方法: this compound 的工业生产涉及将实验室合成放大到更大规模。这需要优化反应条件以确保高产率和纯度。 诸如连续流化学和自动化合成等技术通常被用来简化生产过程并降低成本 .

化学反应分析

反应类型: CK2 抑制剂 10 会发生各种化学反应,包括:

氧化: 该反应涉及添加氧或去除氢,通常使用过氧化氢或高锰酸钾等氧化剂。

还原: 该反应涉及添加氢或去除氧,通常使用硼氢化钠或氢化铝锂等还原剂。

常用试剂和条件:

氧化: 过氧化氢、高锰酸钾和其他氧化剂。

还原: 硼氢化钠、氢化铝锂和其他还原剂。

主要形成的产物: 这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生酮或羧酸,而还原可能会产生醇或胺 .

相似化合物的比较

CX4945: Another potent CK2 inhibitor with a similar mechanism of action.

DRB: A halogenated compound that inhibits CK2 by binding to its ATP-binding site.

Emodin: A condensed polyphenolic compound with CK2 inhibitory activity

Uniqueness of CK2 Inhibitor 10: CK2 inhibitor 10 is unique due to its high selectivity for CK2 and its ability to inhibit the enzyme through both ATP-competitive and allosteric mechanisms. This dual mode of action enhances its potency and reduces the likelihood of off-target effects, making it a promising candidate for therapeutic development .

属性

IUPAC Name |

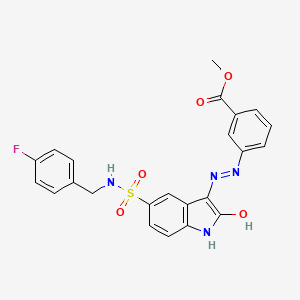

4-[2-[(4-methoxybenzoyl)amino]-1,3-thiazol-5-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4S/c1-24-14-8-6-12(7-9-14)16(21)20-18-19-10-15(25-18)11-2-4-13(5-3-11)17(22)23/h2-10H,1H3,(H,22,23)(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPIVZLFKYMNZDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)C3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine](/img/structure/B560423.png)

![2-[(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)amino]ethanol hydrobromide](/img/structure/B560431.png)

![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one](/img/structure/B560439.png)